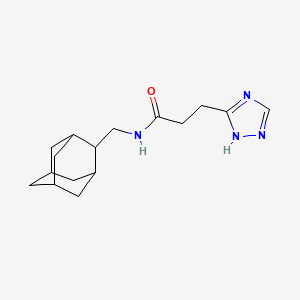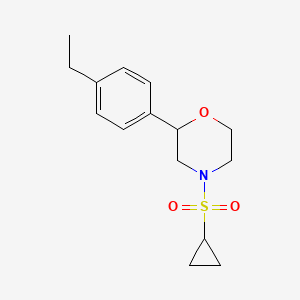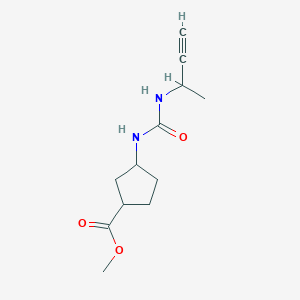
N-(2-adamantylmethyl)-3-(1H-1,2,4-triazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantylmethyl)-3-(1H-1,2,4-triazol-5-yl)propanamide, commonly known as AMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMTA is a triazole-based compound that is synthesized from 2-adamantanemethanol and 1H-1,2,4-triazole-3-carboxylic acid.
Mechanism of Action
The mechanism of action of AMTA is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the cells. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration. AMTA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways in the cells.
Biochemical and Physiological Effects:
AMTA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. AMTA has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, AMTA has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using AMTA in lab experiments include its high potency and selectivity, as well as its relatively low toxicity. However, the limitations of using AMTA include its limited solubility in aqueous solutions and its instability under certain conditions such as acidic or basic pH.
Future Directions
There are several future directions for the research on AMTA. One direction is to study its potential use as a therapeutic agent for various diseases such as cancer and microbial infections. Another direction is to study its potential use as a ligand in catalytic reactions for the synthesis of various compounds. Further research is also needed to elucidate the mechanism of action of AMTA and its effects on various physiological processes.
Synthesis Methods
The synthesis of AMTA involves the reaction of 2-adamantanemethanol with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting AMTA is obtained as a white solid after purification by column chromatography.
Scientific Research Applications
AMTA has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. AMTA has also been studied for its antimicrobial properties, as it has been shown to be effective against various bacteria and fungi. In addition, AMTA has been studied for its potential use as a ligand in catalytic reactions.
properties
IUPAC Name |
N-(2-adamantylmethyl)-3-(1H-1,2,4-triazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(2-1-15-18-9-19-20-15)17-8-14-12-4-10-3-11(6-12)7-13(14)5-10/h9-14H,1-8H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCZDMGKEOJJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNC(=O)CCC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantylmethyl)-3-(1H-1,2,4-triazol-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)
![(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)

![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)
![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)